molecular formula C3H5BrO B025509 2-Bromopropanal CAS No. 19967-57-8

2-Bromopropanal

Cat. No.: B025509
CAS No.: 19967-57-8
M. Wt: 136.98 g/mol
InChI Key: BJRXZMCJFCAZDL-UHFFFAOYSA-N
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Description

2-Bromopropanal, also known as 2-bromopropionaldehyde, is an organic compound with the molecular formula C3H5BrO. It is a colorless liquid that is used as an intermediate in organic synthesis. The compound is characterized by the presence of a bromine atom attached to the second carbon of a propanal molecule.

Scientific Research Applications

2-Bromopropanal has several applications in scientific research:

Chemistry

    Intermediate in Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.

Biology

    Biochemical Studies: It is used in studies involving enzyme inhibition and protein modification.

Medicine

    Pharmaceutical Research: this compound is investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

Industry

    Chemical Manufacturing: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

Target of Action

2-Bromopropanal, also known as 2-bromopropionaldehyde, is a simple halogenoalkane . Its primary targets are the carbon atoms in organic compounds. Specifically, it interacts with the carbon atom next to the one holding the bromine .

Mode of Action

The mode of action of this compound involves an elimination reaction. In this process, a hydroxide ion acts as a base, removing a hydrogen ion from the carbon atom adjacent to the one holding the bromine . This results in a rearrangement of the electrons, expelling the bromine as a bromide ion and producing propene .

Biochemical Pathways

It’s known that halogenoalkanes like this compound can participate in elimination reactions, which are a part of various biochemical processes . These reactions can lead to the formation of alkenes like propene , which are involved in numerous biochemical pathways.

Pharmacokinetics

Its physical properties such as boiling point (59 °c), melting point (-89 °c), and density (131 g/mL at 25 °C) suggest that it is a volatile liquid . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The primary result of this compound’s action is the production of propene . Propene, a gas, is formed when this compound is heated under reflux with a concentrated solution of sodium or potassium hydroxide in ethanol . This reaction also results in the formation of a bromide ion .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the elimination reaction involving this compound requires heating under reflux . This suggests that temperature is a crucial factor in its action. Additionally, the presence of a base (such as sodium or potassium hydroxide) is necessary for the reaction to occur .

Safety and Hazards

2-Bromopropane is highly flammable and may cause respiratory irritation . It may cause drowsiness or dizziness and may damage fertility . It may also cause damage to organs through prolonged or repeated exposure . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromopropanal can be synthesized through several methods. One common method involves the bromination of propanal. The process typically includes the following steps:

    Mixing Carbinol with 2-Hydroxypropanal: The reaction starts by mixing carbinol with 2-hydroxypropanal at room temperature.

    Addition of Bromine: Bromine is slowly added to the mixture while stirring.

    Reaction Time: The mixture is allowed to react for 2-4 hours at room temperature.

    Separation and Purification: The reaction mixture is then subjected to reduced pressure to remove excess carbinol and bromine.

Industrial Production Methods

The industrial production of this compound follows similar principles but is optimized for large-scale synthesis. The process involves the use of cost-effective raw materials and efficient reaction conditions to maximize yield and purity. The steps include:

    Raw Material Preparation: Ensuring the availability of high-purity carbinol and 2-hydroxypropanal.

    Controlled Bromination: Using automated systems to control the addition of bromine and maintain optimal reaction conditions.

    Purification: Employing advanced purification techniques such as distillation and crystallization to achieve high-purity this compound.

Chemical Reactions Analysis

2-Bromopropanal undergoes various chemical reactions, including:

Oxidation

    Reagents and Conditions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Products: The oxidation of this compound typically yields 2-bromopropanoic acid.

Reduction

    Reagents and Conditions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Products: Reduction of this compound results in the formation of 2-bromopropanol.

Substitution

    Reagents and Conditions: Nucleophiles such as sodium hydroxide or potassium hydroxide can be used.

    Products: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Comparison with Similar Compounds

2-Bromopropanal can be compared with other similar compounds such as:

This compound is unique due to its aldehyde functional group, which imparts distinct reactivity and makes it valuable in various synthetic applications.

Properties

IUPAC Name

2-bromopropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H5BrO/c1-3(4)2-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRXZMCJFCAZDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40325623
Record name 2-bromopropanal
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Molecular Weight

136.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19967-57-8
Record name Propanal, 2-bromo-
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Record name Propanal, 2-bromo-
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Record name Propanal, 2-bromo-
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Record name 2-bromopropanal
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Record name 2-bromopropanal
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